Welcome to the BenchChem Online Store!
molecular formula C7H8O2 B8611018 Benzyl hydroperoxide CAS No. 3071-34-9

Benzyl hydroperoxide

Cat. No. B8611018
M. Wt: 124.14 g/mol
InChI Key: YVJRCWCFDJYONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06852893B2

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.6 mmol of cumene hydroperoxide are added at a temperature of 125° C. to 30 mmol of toluene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Benzyl hydroperoxide is obtained at a selectivity of 51.7% at a toluene conversion rate of 8%. Other products are benzaldehyde (24.6%) and benzoic acid (23.6%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
0.6 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON1C(=O)[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[O-:13]O.C1(C(C)C)C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:3]([O:12][OH:13])[C:4]1[CH:5]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0.6 mmol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an attached reflux condenser

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.